Pentanoyl chloride, 3-ethyl-
Description
3-Ethylpentanoyl chloride (CAS: 50599-74-1) is a branched-chain acyl chloride with the molecular formula C₇H₁₃ClO and a molecular weight of 148.63 g/mol . Its structure features a pentanoyl backbone substituted with an ethyl group at the third carbon (Fig. 1). As a reactive acylating agent, it is utilized in organic synthesis to introduce the 3-ethylpentanoyl moiety into target molecules, such as pharmaceuticals and agrochemicals. Its branching distinguishes it from linear acyl chlorides, influencing its physicochemical properties and reactivity .
Structure
3D Structure
Properties
CAS No. |
50599-74-1 |
|---|---|
Molecular Formula |
C7H13ClO |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-ethylpentanoyl chloride |
InChI |
InChI=1S/C7H13ClO/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3 |
InChI Key |
ZAGGRKWDTCOZRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Overview
The preparation of acyl chlorides such as pentanoyl chloride, 3-ethyl- typically involves the conversion of the corresponding carboxylic acid (3-ethylpentanoic acid) into the acid chloride using chlorinating reagents. Common reagents include thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), phosphorus trichloride (PCl3), or phosphorus pentachloride (PCl5). These reagents convert the -COOH group into -COCl, releasing byproducts such as SO2 and HCl in the case of thionyl chloride.
Specific Synthetic Routes
While direct literature specifically detailing the preparation of pentanoyl chloride, 3-ethyl- is limited in open-access sources, the general methodology can be inferred from analogous acyl chloride preparations and related research involving pentanoyl chloride derivatives:
Chlorination of 3-ethylpentanoic acid with thionyl chloride or oxalyl chloride
The standard procedure involves refluxing 3-ethylpentanoic acid with an excess of thionyl chloride under anhydrous conditions. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, and after completion, the excess reagent and byproducts are removed by distillation or vacuum evaporation to yield the pure acid chloride.Acylation reactions employing pentanoyl chloride
In a study involving acylation of sugar derivatives, pentanoyl chloride was used as an acylating agent in anhydrous pyridine at low temperatures (0°C), indicating the availability of pentanoyl chloride reagents for synthetic applications. This implies the acid chloride is prepared and handled under dry, inert conditions to prevent hydrolysis.
Alternative Synthetic Approaches
Oxidation of aldehyde precursors to carboxylic acids followed by chlorination
According to a patent describing the preparation of related branched pentanoic acid derivatives, aldehydes such as 2-ethyl-3-methylpentanal can be oxidized non-catalytically with oxygen-containing gases to form the corresponding acids. These acids can then be converted to the acid chloride via chlorination.Catalytic hydrogenation and oxidation steps
The patent also mentions the use of Raney nickel catalysts for hydrogenation of aldehyde precursors before oxidation, suggesting multi-step synthetic routes to obtain the acid precursor for subsequent chlorination.
Comparative Table of Preparation Methods
Research Findings and Notes
The acylation of sugar derivatives with pentanoyl chloride at 0°C in anhydrous pyridine demonstrates the practical use of this acid chloride in organic synthesis, highlighting the need for low-temperature and moisture-free conditions to maintain reagent stability.
The oxidation of branched aldehydes to corresponding acids under non-catalytic conditions with oxygen-containing gases offers a novel preparative route to the acid precursor, which can then be converted to the acid chloride. This approach minimizes degradation and can be performed in aqueous dispersions at mild temperatures (20–60°C).
No direct experimental protocols for pentanoyl chloride, 3-ethyl- were found in the major chemical databases, but the general principles of acyl chloride synthesis and the related patent literature provide a solid foundation for its preparation.
Chemical Reactions Analysis
Types of Reactions: Pentanoyl chloride, 3-ethyl- undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 3-ethylpentanoic acid and hydrochloric acid (HCl).
Alcoholysis: Reacts with alcohols to form esters and HCl.
Aminolysis: Reacts with amines to form amides and HCl.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Common Reagents and Conditions:
Hydrolysis: Water, typically under mild conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often under reflux.
Aminolysis: Amines such as ammonia or primary amines, under mild to moderate conditions.
Friedel-Crafts Acylation: Aromatic compounds like benzene, in the presence of aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Hydrolysis: 3-ethylpentanoic acid.
Alcoholysis: Esters such as 3-ethylpentanoate.
Aminolysis: Amides such as 3-ethylpentanamide.
Friedel-Crafts Acylation: Ketones such as 3-ethylpentanophenone.
Scientific Research Applications
Scientific Research Applications of Pentanoyl chloride, 3-ethyl-
Pentanoyl chloride, 3-ethyl- is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its primary utility lies in its role as an intermediate in organic synthesis, facilitating the preparation of esters, amides, and ketones.
Chemistry
Pentanoyl chloride, 3-ethyl- is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is used to create various esters, amides, and ketones, showcasing its importance in organic synthesis. The compound undergoes several types of chemical reactions, including hydrolysis, alcoholysis, aminolysis, and Friedel-Crafts acylation.
- Hydrolysis: Pentanoyl chloride, 3-ethyl- reacts with water to produce 3-ethylpentanoic acid and hydrochloric acid (HCl).
- Alcoholysis: It reacts with alcohols to form esters and HCl.
- Aminolysis: It reacts with amines to form amides and HCl.
- Friedel-Crafts Acylation: It reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
The mechanism of action involves nucleophilic acyl substitution reactions, where the carbonyl carbon of the acyl chloride is attacked by nucleophiles like water, alcohols, and amines, leading to the formation of a tetrahedral intermediate and subsequent elimination of a chloride ion.
Biology and Medicine
In biological research, pentanoyl chloride, 3-ethyl- is utilized to modify biomolecules like proteins and peptides through acylation. This modification can alter the biological activity and stability of these molecules, making it useful in drug development and biochemical studies.
Industry
Pentanoyl chloride, 3-ethyl- is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity makes it a valuable component in synthesizing complex molecules for various industrial applications.
Further Applications
The provided search results also mention the use of related compounds in various applications:
- GLS Inhibitors: Bis-2-[5-(phenylacetamido)-1,3,4-thiadiazol-2-yl]ethyl sulfide, known as compound 3 or BPTES, is explored as a GLS inhibitor for cancer treatment . It inhibits GLS in an uncompetitive manner, facilitating the formation of an inactive tetramer .
- Photosynthetic Electron Transport (PET) Inhibitors: Phlorophenone derivatives, including grandinol and homograndinol, are potent inhibitors of photosynthetic electron transport . The introduction of a formyl group to monoacyl-phloroglucinols enhances activity .
Mechanism of Action
The mechanism of action of pentanoyl chloride, 3-ethyl- involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, and amines, through the addition-elimination mechanism. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the chloride ion (Cl-) to form the final product .
Comparison with Similar Compounds
Structural Analogues
Straight-Chain Acyl Chlorides
- Pentanoyl Chloride (Valeryl Chloride): Formula: C₅H₉ClO, MW: 120.58 g/mol, BP: 125–127°C . A linear acyl chloride used in synthesizing enzyme inhibitors, agrochemicals, and monosaccharide derivatives . Lacks steric hindrance, enabling faster reaction kinetics compared to branched analogs .
- Hexanoyl Chloride: Formula: C₆H₁₁ClO, MW: 134.60 g/mol. Longer chain increases lipophilicity (log P), critical in drug delivery systems like SNEDDS .
Branched-Chain Acyl Chlorides
- 3-Methylbutanoyl Chloride: Formula: C₅H₉ClO, MW: 120.58 g/mol. Branching at the second carbon reduces boiling point compared to pentanoyl chloride . Used in Friedel-Crafts acylations to study steric effects on enzyme inhibition .
- 2-Methylbutanoyl Chloride: Employed in structure-activity relationship (SAR) studies for lipoxygenase (LOX) inhibitors, where branching altered binding affinity .
Substituted Acyl Chlorides
- 5-Chlorovaleryl Chloride :
Physicochemical Properties
| Property | 3-Ethylpentanoyl Chloride | Pentanoyl Chloride | 5-Chlorovaleryl Chloride | Hexanoyl Chloride |
|---|---|---|---|---|
| Molecular Formula | C₇H₁₃ClO | C₅H₉ClO | C₅H₈Cl₂O | C₆H₁₁ClO |
| Molecular Weight | 148.63 g/mol | 120.58 g/mol | 155.02 g/mol | 134.60 g/mol |
| Boiling Point | N/A | 125–127°C | N/A | ~153°C |
| Density | N/A | 1.105 g/mL | N/A | ~1.02 g/mL |
| log P | ~2.58 (estimated) | ~2.0 | ~2.8 | ~2.5 |
Notes:
- Branching in 3-ethylpentanoyl chloride likely reduces its boiling point compared to linear analogs (e.g., hexanoyl chloride) .
- Chlorine in 5-chlorovaleryl chloride increases density and log P .
Biological Activity
Pentanoyl chloride, 3-ethyl- (CAS No. 50599-74-1) is an acyl chloride derived from 3-ethylpentanoic acid. Its biological activity primarily arises from its ability to modify biomolecules through acylation reactions, which can significantly alter the properties and functions of proteins and peptides. This article explores the compound's biological activity, synthesis, mechanisms of action, and its applications in various fields.
Pentanoyl chloride, 3-ethyl- can be synthesized through the chlorination of 3-ethylpentanoic acid. The compound is characterized by its reactivity due to the presence of the acyl chloride functional group, which readily undergoes nucleophilic substitution reactions.
Chemical Reactions:
- Hydrolysis: Reacts with water to yield 3-ethylpentanoic acid and hydrochloric acid (HCl).
- Alcoholysis: Forms esters when reacted with alcohols.
- Aminolysis: Produces amides upon reaction with amines.
- Friedel-Crafts Acylation: Can react with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
The mechanism of action involves nucleophilic acyl substitution where the carbonyl carbon of the acyl chloride acts as an electrophile. Nucleophiles such as water, alcohols, or amines attack this carbon, resulting in the formation of a tetrahedral intermediate that subsequently eliminates a chloride ion to yield the final product.
Biological Activity
Pentanoyl chloride, 3-ethyl- has been utilized in various biological applications due to its ability to modify biomolecules:
-
Protein Modification:
- Acylation of proteins can enhance their stability and alter their biological activity. This modification is crucial in drug development, particularly for creating more effective therapeutic agents.
-
Enzyme Inhibition Studies:
- Research has shown that acyl chlorides can act as inhibitors for certain enzymes by modifying active site residues. This property is significant for drug design targeting specific enzymes involved in disease pathways.
- Synthetic Applications:
Case Study 1: Protein Acylation
In a study investigating the effects of pentanoyl chloride on peptide stability, researchers found that acylation significantly improved the half-life of certain peptides in biological assays. This enhancement was attributed to reduced susceptibility to enzymatic degradation.
Case Study 2: Enzyme Inhibition
A study explored the inhibition effects of pentanoyl chloride derivatives on acetylcholinesterase (AChE). The results indicated that specific modifications led to increased inhibitory potency, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| Pentanoyl Chloride | Pentanoyl Chloride | Modifies proteins; used in drug development |
| Butanoyl Chloride | Butanoyl Chloride | Similar reactivity but less steric hindrance |
| Hexanoyl Chloride | Hexanoyl Chloride | Longer chain; affects solubility and reactivity |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
